4,5,7-Trihydroxycoumarin

Description

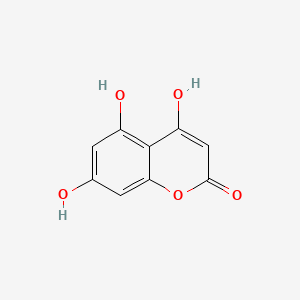

Structure

3D Structure

Properties

IUPAC Name |

4,5,7-trihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-4-1-5(11)9-6(12)3-8(13)14-7(9)2-4/h1-3,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNWGYCBCHLEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170017 | |

| Record name | Coumarin, 4,5,7-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17575-26-7 | |

| Record name | 4,5,7-Trihydroxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17575-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,7-Trihydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17575-26-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumarin, 4,5,7-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,7-Trihydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,7-TRIHYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQB3NZR7WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,5,7-Trihydroxycoumarin chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,7-Trihydroxycoumarin is a chemical compound belonging to the coumarin family, a class of benzopyrones widely found in nature. Coumarins are of significant interest to the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, anticoagulant, and anticancer properties. The specific substitution pattern of hydroxyl groups on the coumarin scaffold, as seen in this compound, is expected to significantly influence its chemical reactivity and biological efficacy, particularly its antioxidant potential. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential biological activities of this compound, with a focus on its antioxidant mechanisms.

Chemical Properties and Structure

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4,5,7-trihydroxychromen-2-one | PubChem[1] |

| Chemical Formula | C₉H₆O₅ | PubChem[1] |

| Molecular Weight | 194.14 g/mol | PubChem[1] |

| Appearance | Solid (inferred) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Likely soluble in organic solvents such as ethanol, DMSO, and dimethylformamide; sparingly soluble in aqueous solutions. | Inferred from related compounds[2][3][4][5] |

| pKa | Not available | N/A |

Structural Identifiers:

-

SMILES: C1=C(C=C2C(=C1O)C(=CC(=O)O2)O)O[1]

-

InChI: InChI=1S/C9H6O5/c10-4-1-5(11)9-6(12)3-8(13)14-7(9)2-4/h1-3,10-12H[1]

-

InChIKey: HPNWGYCBCHLEMW-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

The most common and versatile method for the synthesis of coumarins is the Pechmann condensation[6][7][8]. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of this compound, 1,2,4-benzenetriol (hydroxyhydroquinone) would serve as the phenolic starting material, reacting with a suitable β-ketoester like ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid[9][10].

Materials:

-

1,2,4-Benzenetriol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (98%)

-

Crushed ice

-

Ethanol

Procedure:

-

In a round-bottom flask, combine 1,2,4-benzenetriol and ethyl acetoacetate.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid to the mixture with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

-

A solid precipitate of crude this compound will form.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Potential Biological Activities and Signaling Pathways

Coumarin derivatives are well-documented for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems[11][12]. The presence of multiple hydroxyl groups in this compound suggests it is likely a potent antioxidant.

Antioxidant Activity

The antioxidant activity of this compound can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays[11][13].

DPPH Radical Scavenging Assay Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the stock solution to various concentrations.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add a specific volume of each dilution of the test compound.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Modulation of the Nrf2-Keap1 Signaling Pathway

A key mechanism by which many polyphenolic compounds, including coumarins, exert their antioxidant effects is through the activation of the Nrf2-Keap1 signaling pathway[14][15][16][17][18]. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the transcription of cytoprotective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL)[13][15]. It is plausible that this compound can act as an Nrf2 activator, thereby enhancing the endogenous antioxidant defenses of the cell.

Conclusion

This compound is a promising, yet understudied, member of the coumarin family. Its chemical structure suggests a high potential for antioxidant activity through both direct radical scavenging and modulation of key cellular defense pathways like the Nrf2-Keap1 system. Further experimental investigation is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and confirm its biological activities. The protocols and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this intriguing molecule.

References

- 1. This compound | C9H6O5 | CID 54676761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Pechmann Condensation [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. jetir.org [jetir.org]

- 10. benchchem.com [benchchem.com]

- 11. Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. benchchem.com [benchchem.com]

- 14. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway [ouci.dntb.gov.ua]

4,5,7-Trihydroxycoumarin: A Technical Guide to its Putative Natural Sources and Isolation

Disclaimer: Extensive literature searches have not identified specific documented natural sources for 4,5,7-Trihydroxycoumarin. This technical guide, therefore, provides an overview of the natural provenance of closely related hydroxycoumarins and presents a generalized protocol for isolation that could be adapted for the screening and purification of this compound from potential natural sources.

Introduction

This compound is a polyhydroxylated derivative of coumarin, a class of benzopyrone secondary metabolites. While the biological activities of many coumarin derivatives are well-documented, encompassing anticoagulant, anti-inflammatory, antioxidant, and anticancer properties, specific research into this compound is limited. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of where structurally similar compounds are found in nature and the methodologies for their isolation.

Putative Natural Sources of Structurally Related Coumarins

Although no specific plant, fungal, or marine organisms have been definitively reported to produce this compound, the natural distribution of analogous compounds can suggest potential sources for future investigation. Dihydroxy- and alkyl-dihydroxycoumarins are frequently isolated from plant families such as the Calophyllaceae and Rutaceae.

Table 1: Natural Sources of Coumarins Structurally Related to this compound

| Coumarin Derivative | Genus/Species | Family | Plant Part |

| 4-Alkyl-5,7-dihydroxycoumarins | Mesua ferrea | Calophyllaceae | Flowering buds |

| 4-Propyl-5,7-dihydroxycoumarins | Calophyllum inophyllum, Calophyllum cerasiferum | Calophyllaceae | Not specified |

| 5,7-Dihydroxycoumarin | Not specified | Rutaceae, Moraceae | Not specified |

Generalized Isolation and Purification Protocol

The following is a generalized experimental workflow for the extraction and isolation of polyhydroxycoumarins from plant material, based on established methodologies for related compounds.[1] This protocol would require optimization depending on the specific biomass and the physicochemical properties of the target compound.

Preparation of Plant Material and Extraction

The initial step involves the preparation of the plant material to maximize the surface area for solvent extraction.

-

Method:

-

Air-dry the collected plant material (e.g., leaves, stems, roots) to a constant weight.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

Perform exhaustive extraction of the powdered material with a polar solvent, typically methanol, at room temperature. This can be achieved through maceration or Soxhlet extraction.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning

The crude extract is then partitioned between immiscible solvents of varying polarities to achieve initial fractionation.

-

Method:

-

Suspend the crude methanolic extract in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

-

Collect each solvent fraction separately. Hydroxycoumarins are typically expected to concentrate in the ethyl acetate fraction due to their moderate polarity.

-

Evaporate the solvent from each fraction to yield fractionated extracts.

-

Chromatographic Purification

The fraction containing the compound of interest is subjected to one or more rounds of chromatography to isolate the pure compound.

-

Method:

-

Column Chromatography:

-

Adsorb the ethyl acetate fraction onto a small amount of silica gel.

-

Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).

-

Load the adsorbed sample onto the column.

-

Elute the column with a gradient of increasing polarity, for instance, an n-hexane-ethyl acetate mixture with progressively higher proportions of ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions containing the target compound based on TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fractions from column chromatography to preparative HPLC.

-

A C18 column is commonly used with a mobile phase gradient of acetonitrile and water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to the pure compound.

-

Remove the solvent from the collected fraction, often by lyophilization, to obtain the purified this compound.

-

-

Table 2: Summary of Chromatographic Techniques for Hydroxycoumarin Purification

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

| Column Chromatography | Silica gel | n-Hexane/Ethyl Acetate gradient | TLC with UV visualization |

| Preparative HPLC | C18 | Acetonitrile/Water gradient | UV-Vis |

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the isolation and purification of polyhydroxycoumarins from a plant source.

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathways

Direct experimental evidence for the biological activities and associated signaling pathways of this compound is not available. However, studies on structurally similar coumarins provide insights into potential mechanisms of action. For instance, some 4-alkyl substituted coumarins have been investigated for their influence on melanogenesis through the modulation of pathways such as the PKA/cAMP and PI3K/Akt signaling cascades.[1] It is plausible that this compound could exhibit similar or other biological activities by interacting with key cellular signaling pathways.

The diagram below depicts a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of related compounds.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

While the natural occurrence of this compound remains to be established, the methodologies for isolating structurally similar compounds from natural sources are well-defined. The generalized protocols and potential signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to initiate investigations into this compound. Future work should focus on screening diverse natural sources for the presence of this compound and subsequently elucidating its specific biological activities and mechanisms of action.

References

Synthesis pathways for 4,5,7-Trihydroxycoumarin derivatives

An In-depth Technical Guide to the Synthesis of 4,5,7-Trihydroxycoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing this compound and its derivatives. Coumarins, a significant class of benzopyrone scaffolds, are widely recognized for their diverse pharmacological properties. Polyhydroxycoumarins, in particular, are of great interest in medicinal chemistry due to their antioxidant, anti-inflammatory, and potential anticancer activities. This document details key synthetic methodologies, presents quantitative data for reaction optimization, provides explicit experimental protocols, and visualizes reaction pathways and workflows to support research and development in this field.

Core Synthesis Strategies

The synthesis of the coumarin nucleus can be achieved through several classic organic reactions. The choice of method is dictated by the desired substitution pattern and the availability of starting materials. For this compound derivatives, the key precursor is phloroglucinol (1,3,5-trihydroxybenzene), which provides the 5- and 7-hydroxyl groups. The substituent at the 4-position is determined by the choice of the second reactant. The most prominent methods include:

-

Pechmann Condensation : The most widely used method for hydroxycoumarins, involving the reaction of a phenol with a β-ketoester or a suitable carboxylic acid under acidic catalysis.

-

Knoevenagel Condensation : Involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group.

-

Perkin Reaction : A condensation reaction between a salicylaldehyde derivative and an acid anhydride.

-

Wittig Reaction : An alternative route using an intramolecular reaction of a phosphorus ylide derived from a salicylaldehyde derivative.

Pechmann Condensation

The Pechmann condensation is a straightforward and efficient method for synthesizing coumarins from phenols and β-ketoesters or carboxylic acids under acidic conditions.[1][2] For the synthesis of 5,7-dihydroxycoumarin derivatives, phloroglucinol is the phenolic starting material. The substituent at the C4 position is determined by the carbonyl reactant:

-

Ethyl acetoacetate yields a 4-methyl substituent.

-

Malic acid yields an unsubstituted C4 position (after decarboxylation) and a hydroxyl group at C4.

Mechanism of Pechmann Condensation

The reaction is catalyzed by a Brønsted or Lewis acid. The mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring.[3]

Synthesis of 5,7-Dihydroxy-4-methylcoumarin

The reaction between phloroglucinol and ethyl acetoacetate (EAA) is a model system for producing 5,7-dihydroxy-4-methylcoumarin. A variety of catalysts have been explored to optimize this transformation, often under solvent-free conditions to enhance its environmental profile.

Table 1: Quantitative Data for Synthesis of 5,7-Dihydroxy-4-methylcoumarin via Pechmann Condensation

| Phenol | β-Ketoester | Catalyst | Molar Ratio (Phenol:Catalyst) | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 1:0.1 (10 mol%) | 110 | 3.5 h | 88 | [4][5] |

| Phloroglucinol | Ethyl Acetoacetate | Sulfamic Acid | 1:0.1 (10 mol%) | 120 | 15 min | 88 | [6] |

| Phloroglucinol | Ethyl Acetoacetate | Dipyridine Copper Chloride | Not specified | 130 | 5-20 min | 78-85 | [7] |

| Phloroglucinol | Ethyl Acetoacetate | Barium Dichloride | Not specified | 100 | Not specified | High | [8] |

| Phloroglucinol | Ethyl Acetoacetate | TsOH | 1:0.05 (5 mol%) | 60 | 10 min | 98 | [9] |

| Phloroglucinol | Ethyl Acetoacetate | FeCl₃ (Microwave) | Not specified | 100-150 | 10-15 min | High | [4] |

Experimental Protocol: Synthesis of 5,7-Dihydroxy-4-methylcoumarin

This protocol is adapted from procedures utilizing heterogeneous solid acid catalysts under solvent-free conditions.[5][10]

Materials:

-

Phloroglucinol (2 mmol)

-

Ethyl acetoacetate (2 mmol)

-

Zn₀.₉₂₅Ti₀.₀₇₅O Nanoparticles (10 mol %)[5]

-

Ethyl acetate (for workup)

-

Ethanol (for recrystallization)

Procedure:

-

Combine phloroglucinol (2 mmol), ethyl acetoacetate (2 mmol), and the Zn₀.₉₂₅Ti₀.₀₇₅O catalyst (10 mol %) in a round-bottom flask equipped with a magnetic stirrer and condenser.[5]

-

Heat the reaction mixture to 110 °C with constant stirring.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 3.5 hours).[5]

-

Once complete, cool the mixture to room temperature and dissolve the solid in ethyl acetate.

-

Separate the heterogeneous catalyst by filtration or centrifugation. The catalyst can be washed with ethyl acetate for reuse.[10]

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from ethanol to yield pure 5,7-dihydroxy-4-methylcoumarin.[10]

Other Key Synthetic Pathways

While the Pechmann condensation is dominant for this class of compounds, other classical reactions provide alternative routes to the coumarin scaffold.

Knoevenagel Condensation

The Knoevenagel condensation typically involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base like piperidine.[11] For a this compound, the starting material would be 2,4,6-trihydroxybenzaldehyde.

Perkin Reaction

The Perkin reaction synthesizes α,β-unsaturated aromatic acids via the condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid.[12] Using a salicylaldehyde derivative leads to coumarin formation.[13][14] The reaction typically requires high temperatures.[15]

Intramolecular Wittig Reaction

The Wittig reaction offers another route, typically involving the reaction of an o-hydroxybenzaldehyde with a phosphorus ylide.[15] The synthesis proceeds via an intramolecular cyclization of a phosphorane intermediate.[16]

General Experimental Workflow

The synthesis, purification, and characterization of coumarin derivatives follow a standard laboratory workflow. This process is crucial for obtaining a high-purity final product suitable for biological assays and further development.

Conclusion

The synthesis of this compound derivatives is most reliably achieved via the Pechmann condensation, using phloroglucinol as the key phenolic precursor. This method offers high yields and operational simplicity, with numerous catalyst systems developed to optimize reaction conditions, including solvent-free and microwave-assisted protocols. While other established methods like the Knoevenagel, Perkin, and Wittig reactions are fundamental to coumarin synthesis, their application to polyhydroxy derivatives starting from phloroglucinol is less documented in the literature. The data, protocols, and pathways provided in this guide serve as a foundational resource for the synthesis and exploration of this valuable class of compounds in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. organicreactions.org [organicreactions.org]

- 3. Pechmann Condensation [organic-chemistry.org]

- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. iajps.com [iajps.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. organicreactions.org [organicreactions.org]

- 13. researchgate.net [researchgate.net]

- 14. Perkin reaction - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of 4,5,7-Trihydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,7-Trihydroxycoumarin is a polyphenolic organic compound belonging to the coumarin family. Coumarins are a well-known class of benzopyrones that are abundant in nature and exhibit a wide range of biological activities, making them scaffolds of significant interest in medicinal chemistry and drug development. The precise substitution pattern of hydroxyl groups on the coumarin core profoundly influences the molecule's physicochemical properties and biological functions. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of closely related and well-characterized coumarin derivatives. Furthermore, detailed experimental protocols for acquiring such data are provided to aid researchers in the characterization of this compound or analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the coumarin nucleus and the influence of hydroxyl substituents at positions 4, 5, and 7, as inferred from data on related compounds like 4-hydroxycoumarin and 7-hydroxycoumarin.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~5.7 - 5.9 | s | - |

| H-6 | ~6.2 - 6.4 | d | ~2.0 |

| H-8 | ~6.0 - 6.2 | d | ~2.0 |

| 4-OH | ~10.0 - 12.0 | br s | - |

| 5-OH | ~9.5 - 10.5 | br s | - |

| 7-OH | ~9.0 - 10.0 | br s | - |

s = singlet, d = doublet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 162 |

| C-3 | ~90 - 95 |

| C-4 | ~163 - 165 |

| C-4a | ~102 - 105 |

| C-5 | ~155 - 158 |

| C-6 | ~98 - 102 |

| C-7 | ~157 - 160 |

| C-8 | ~93 - 97 |

| C-8a | ~150 - 153 |

Table 3: Predicted IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3500 - 3200 | O-H stretching (phenolic) |

| ~1700 - 1680 | C=O stretching (lactone) |

| ~1620 - 1580 | C=C stretching (aromatic) |

| ~1200 - 1100 | C-O stretching (phenol and ether) |

Table 4: Predicted UV-Vis Spectral Data of this compound (in Methanol)

| λmax (nm) |

| ~260 - 270 |

| ~320 - 340 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a coumarin derivative like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Instrumentation and Parameters:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a final concentration that yields an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.

Instrumentation and Parameters:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-600 nm.

-

Scan Speed: Medium.

-

Blank: Use the same solvent as used for the sample as a blank to zero the instrument.

Visualizations

The following diagrams illustrate the chemical structure, the standard numbering of the coumarin ring system, and a general workflow for the spectroscopic analysis of this compound.

The Antioxidant Profile of 4,5,7-Trihydroxycoumarin: A Mechanistic Whitepaper

For Immediate Release

This technical guide provides an in-depth analysis of the core antioxidant mechanisms of 4,5,7-trihydroxycoumarin. Synthesizing data from extensive research on related hydroxycoumarin structures, this document outlines the compound's potential for both direct free radical scavenging and modulation of endogenous antioxidant pathways. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and discovery.

Core Antioxidant Mechanisms

The antioxidant activity of this compound is predicated on a dual-pronged mechanism: direct neutralization of reactive oxygen species (ROS) and the upregulation of cellular antioxidant defense systems. The strategic positioning of its three hydroxyl groups on the coumarin scaffold is central to its potent antioxidant potential.

Direct Radical Scavenging Activity

This compound is hypothesized to be a formidable free radical scavenger. This capacity is largely attributed to the hydroxyl groups at the C-5 and C-7 positions, which create a resorcinol-like moiety, and the additional hydroxyl group at the C-4 position. These functional groups can readily donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging oxidative chain reactions.

The principal mechanisms by which hydroxycoumarins exert their direct antioxidant effects include:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can directly transfer a hydrogen atom to a free radical, thus stabilizing it.

-

Sequential Proton Loss Followed by Electron Transfer (SPLET): In this mechanism, a hydroxyl group first loses a proton, and the resulting anion then donates an electron to the free radical.

-

Radical Adduct Formation (RAF): The coumarin ring system can form a stable adduct with free radicals, effectively removing them from circulation.

The presence of multiple hydroxyl groups on the this compound molecule suggests a high propensity for these scavenging activities, comparable to other well-documented polyhydroxylated coumarins.

Direct free radical scavenging by this compound.

Modulation of the Nrf2-Keap1 Signaling Pathway

Beyond direct scavenging, this compound likely exerts a significant portion of its antioxidant effect through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[1] In the presence of oxidative stress or activators like certain coumarins, Keap1 undergoes a conformational change, leading to the release of Nrf2.[2] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[2] This binding event initiates the transcription of a battery of cytoprotective enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that degrades pro-oxidant heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.[2]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A key enzyme in the detoxification of quinones and other electrophilic compounds.[2]

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

The activation of the Nrf2 pathway by this compound would therefore lead to a sustained enhancement of the cell's intrinsic antioxidant capacity, providing long-term protection against oxidative damage.

Activation of the Nrf2-Keap1 pathway by this compound.

Quantitative Antioxidant Activity

While specific quantitative data for this compound is not extensively available in the current literature, the antioxidant capacity of structurally related hydroxycoumarins has been well-documented. The following table summarizes representative data for other dihydroxycoumarins to provide a comparative context for the potential potency of this compound. It is anticipated that the additional hydroxyl group at the C-4 position would further enhance its antioxidant efficacy.

| Compound | Assay | IC50 Value | Reference Compound |

| 6,7-Dihydroxycoumarin (Esculetin) | DPPH Radical Scavenging | Potent Activity | Vitamin C, Quercetin |

| 7,8-Dihydroxycoumarin | DPPH Radical Scavenging | Potent Activity | Vitamin C, Quercetin |

| 4-Methyl-6,7-dihydroxycoumarin | DPPH Radical Scavenging | High Activity | Vitamin C, Quercetin |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the free radical activity.

Experimental Protocols

The evaluation of the antioxidant activity of coumarin derivatives typically involves a suite of in vitro assays. The following are detailed methodologies for key experiments relevant to assessing the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to determine the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical that exhibits a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Protocol:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO), and serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test compound. A control is prepared with the solvent in place of the test compound.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Workflow for the DPPH radical scavenging assay.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to scavenge intracellular ROS.

Principle: The assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, DCFH-DA is deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity of the test compound is measured by its ability to inhibit the formation of DCF.

Protocol:

-

Cell Culture: Adherent cells (e.g., HepG2) are seeded in a 96-well plate and grown to confluence.

-

Loading with Fluorescent Probe: The cells are washed with phosphate-buffered saline (PBS) and then incubated with a solution of DCFH-DA.

-

Treatment with Antioxidant: The DCFH-DA solution is removed, and the cells are treated with various concentrations of this compound.

-

Induction of Oxidative Stress: After an incubation period, a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to induce ROS generation.

-

Measurement: The fluorescence is measured at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA unit is calculated relative to a standard antioxidant like quercetin.

Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

Based on the established structure-activity relationships of hydroxycoumarins, this compound is poised to be a potent antioxidant. Its therapeutic potential lies in its predicted ability to not only directly neutralize harmful free radicals but also to enhance the body's own antioxidant defenses through the modulation of the Nrf2 signaling pathway. Further empirical studies are warranted to fully elucidate the quantitative antioxidant capacity and the precise molecular interactions of this promising compound. The experimental protocols detailed herein provide a robust framework for such future investigations.

References

Unveiling the Therapeutic Potential of 4,5,7-Trihydroxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,7-Trihydroxycoumarin, a member of the coumarin family of benzopyrone compounds, is a molecule of significant interest in the fields of medicinal chemistry and drug discovery. Coumarins, widely distributed in the plant kingdom, are renowned for their diverse pharmacological activities, including anticoagulant, antioxidant, anti-inflammatory, and anticancer effects. The specific hydroxylation pattern of this compound suggests a high potential for potent biological activities, primarily attributed to its ability to scavenge free radicals and modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, detailed experimental protocols for its evaluation, and insights into its potential mechanisms of action. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide compiles relevant data from structurally similar hydroxycoumarins to provide a comparative context and a solid foundation for future research.

Synthesis of Hydroxycoumarins

The synthesis of hydroxycoumarins is often achieved through the Pechmann condensation, a classic and versatile method that involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of a related compound, 5,7-dihydroxy-4-methylcoumarin, phloroglucinol is reacted with ethyl acetoacetate. A similar approach can be envisioned for this compound, likely starting from 1,2,4-benzenetriol (hydroxyhydroquinone).

Pechmann condensation for coumarin synthesis.

Biological Activities and Quantitative Data

Table 1: Antioxidant Activity of Hydroxycoumarin Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH | 50 | Ascorbic acid | 60 |

| 4,7-dihydroxy-2H-chromen-2-one | ABTS | - | Trolox | 34.34 |

| 7,8-dihydroxy-4-methylcoumarin | DPPH | - | Quercetin | - |

Note: "-" indicates that a specific value was not provided in the cited sources, though the compound was noted to be active.

Table 2: Anti-Inflammatory Activity of Coumarin Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 Inhibition | 0.29 | Celecoxib | 0.42 |

| Coumarin Derivative B8 | IL-6 Release (J774A.1 cells) | 4.57 | - | - |

Table 3: Anticancer Activity of Coumarin Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 4-Methylcoumarin derivative | K562 (Leukemia) | 42.4 | - | - |

| 4-Methylcoumarin derivative | LS180 (Colon Adenocarcinoma) | 25.2 | - | - |

| 4-Methylcoumarin derivative | MCF-7 (Breast Adenocarcinoma) | 25.1 | - | - |

| Triazole-linked 7-hydroxycoumarin | MCF-7 (Breast) | 2.66 | Cisplatin | 45.33 |

Table 4: Enzyme Inhibitory Activity of Coumarin Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 6,7-dihydroxycoumarin | CYP2A6 | 0.39 | Methoxsalen | 0.43 |

| 7,8-dihydroxycoumarin | CYP2A6 | 4.61 | Methoxsalen | 0.43 |

| 4-Hydroxycoumarin derivative | Carbonic Anhydrase-II | 263 | Acetazolamide | 0.5 |

| N-(1-benzylpiperidin-4-yl)acetamide derivative | Acetylcholinesterase (AChE) | 1.6 | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound.

General workflow for in vitro biological assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH radical to a yellow-colored hydrazine is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the control, use 50 µL of the solvent instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-Inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This fluorometric assay measures the inhibition of COX-2, an enzyme responsible for the formation of pro-inflammatory prostaglandins. The assay detects the intermediate product, Prostaglandin G2.

Protocol:

-

Reagent Preparation: Prepare the COX-2 enzyme, probe, cofactor, and arachidonic acid substrate solutions as per the manufacturer's instructions (e.g., from a commercial kit).

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a 10X working solution in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the test compound, COX-2 enzyme, probe, and cofactor. Pre-incubate at 25°C for 10 minutes.

-

Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

-

Calculation: Determine the rate of reaction from the linear phase of the fluorescence curve. Calculate the percentage of inhibition relative to the enzyme control and determine the IC₅₀ value.

Anticancer Activity: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

Signaling Pathways

The biological activities of coumarins are often mediated through the modulation of various cellular signaling pathways. While the specific pathways affected by this compound require further investigation, related hydroxycoumarins have been shown to influence key pathways involved in inflammation, apoptosis, and oxidative stress.

JNK/FoxO1 Signaling Pathway

The c-Jun N-terminal kinase (JNK) and Forkhead box protein O1 (FoxO1) signaling pathway is crucial in regulating cellular responses to stress, including apoptosis. A study on 5,7-dihydroxy-4-methylcoumarin revealed its protective effects against cisplatin-induced ototoxicity by modulating this pathway. It was shown to downregulate the phosphorylation of JNK and affect the expression of FoxO1, thereby reducing caspase-dependent apoptosis.

Modulation of the JNK/FoxO1 signaling pathway.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting these pathways. Coumarin derivatives have been reported to suppress the activation of NF-κB and the phosphorylation of MAPK pathway components (such as ERK, JNK, and p38), leading to a reduction in the production of pro-inflammatory cytokines and mediators.

Inhibition of NF-κB and MAPK signaling pathways.

Conclusion

This compound holds significant promise as a bioactive molecule with potential applications in the development of novel therapeutic agents. Its chemical structure suggests potent antioxidant, anti-inflammatory, and anticancer properties. While direct quantitative data for this specific compound is still emerging, the information available for structurally related hydroxycoumarins provides a strong rationale for its further investigation. The experimental protocols and insights into potential signaling pathways detailed in this guide offer a robust framework for researchers to explore and unlock the full therapeutic potential of this compound. Future studies focusing on the systematic evaluation of its biological activities and elucidation of its precise mechanisms of action are warranted and will be crucial in translating its potential into clinical applications.

Navigating the Solubility of 4,5,7-Trihydroxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,7-Trihydroxycoumarin, a member of the coumarin family of compounds, holds significant interest for researchers in drug discovery and development due to the diverse pharmacological activities exhibited by related structures. A fundamental understanding of its physicochemical properties, particularly its solubility in various solvents, is a critical prerequisite for any successful research endeavor, from initial screening to formulation development. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and relevant biological pathway context for this compound.

Data Presentation: Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on the general solubility characteristics of other hydroxycoumarins, a qualitative assessment can be made. The presence of multiple hydroxyl groups suggests that this compound is likely to exhibit poor solubility in non-polar organic solvents and limited solubility in water. Conversely, it is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in lower alcohols such as ethanol and methanol.

To facilitate a systematic investigation of its solubility, the following table provides a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Water | 25 | Shake-Flask | |||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| Acetonitrile | 25 | Shake-Flask | |||

| Acetone | 25 | Shake-Flask |

Experimental Protocols

The following section details a robust and widely accepted method for determining the equilibrium solubility of a compound.

Protocol: Equilibrium Solubility Determination using the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound in a given solvent.

1. Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated pipettes and tips

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the undissolved solid to sediment.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed.

-

Dilute the collected supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undiluted supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow and Biological Context

To aid in the conceptualization of the experimental process and the potential biological relevance of this compound, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, coumarin derivatives are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. The PI3K/Akt pathway is a critical signaling cascade often implicated in these processes.

Caption: Hypothesized inhibitory action of this compound on the PI3K/Akt signaling pathway.

In Silico Analysis of 4,5,7-Trihydroxycoumarin: A Technical Guide to Predicting Bioactivity

Introduction

4,5,7-Trihydroxycoumarin is a hydroxylated derivative of coumarin, a class of natural compounds found in many plants.[1] Coumarins are recognized for their wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The specific hydroxylation pattern of this compound suggests significant potential for biological activity, making it a compelling subject for drug discovery and development. In silico methods, such as molecular docking and ADMET prediction, provide a rapid and cost-effective approach to evaluate its therapeutic potential before undertaking extensive laboratory work.[4] This guide details the computational methodologies used to predict the bioactivity of this compound, offering a framework for its evaluation as a potential therapeutic agent.

Overall In Silico Prediction Workflow

The computational evaluation of a potential drug candidate like this compound follows a structured workflow. This process begins with preparing the molecule's structure and identifying potential biological targets. It then proceeds to molecular docking simulations to predict binding affinity, followed by an assessment of its pharmacokinetic and toxicological profile (ADMET). Finally, the potential impact on biological signaling pathways is analyzed to understand its mechanism of action.

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[5] This method is crucial for understanding potential drug-target interactions and for virtual screening of compound libraries.

Experimental Protocol: Molecular Docking

The following protocol outlines a generalized procedure for performing molecular docking studies with coumarin derivatives using common software like AutoDock.[2][4][6]

-

Protein Preparation:

-

The 3D crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).

-

Using software like AutoDockTools or Discovery Studio, all non-essential components such as water molecules and co-crystallized ligands are removed.

-

Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Kollman charges) are assigned.

-

The prepared protein is saved in a PDBQT file format, which includes charge and atom type information.[4]

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using chemical sketch software or obtained from a database like PubChem (CID 54676761).[1]

-

The 2D structure is converted to a 3D conformation.

-

Energy minimization is performed on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[4]

-

The prepared ligand is saved in the PDBQT format.

-

-

Grid Box Generation:

-

The active site or binding pocket of the target protein is identified.

-

A 3D grid box is defined around this active site. This box specifies the conformational search space for the ligand during the docking simulation.

-

-

Docking Execution and Analysis:

-

The docking simulation is executed using software like AutoDock Vina. The program systematically explores different conformations and orientations of the ligand within the grid box.

-

The results are scored based on a function that estimates the binding free energy (kcal/mol). More negative values indicate a higher predicted binding affinity.[5]

-

The resulting ligand poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the protein's active site residues.

-

Quantitative Data: Predicted Binding Affinities

While specific docking studies for this compound are not widely published, data from related hydroxycoumarin derivatives demonstrate their potential to bind to key therapeutic targets. The table below presents example binding energies for similar compounds against proteins involved in cancer and inflammation.

| Compound/Derivative | Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Reference Method |

| 4-Hydroxycoumarin Enamine | CDK-8 | 5FGK | -6.8 | AutoDock (YASARA) |

| 4,7-Dihydroxycoumarin Derivative | EGFR | - | (Not specified, H-bonds noted) | AutoDock 4.2 |

| Styrene Substituted Biscoumarin | BCL2 | - | (Not specified, strong binding predicted) | In silico analysis |

Table 1: Predicted binding affinities of coumarin derivatives against various protein targets. Data is illustrative of the potential of the coumarin scaffold.[2][7][8]

ADMET Profile Prediction

ADMET analysis involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. These properties are critical for determining a molecule's drug-likeness and potential for clinical success. Early in silico ADMET prediction helps to identify and filter out candidates with poor pharmacokinetic profiles or high toxicity risks.[9][10][11]

Methodology: In Silico ADMET Prediction

-

Input Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (C1=C(C=C2C(=C1O)C(=CC(=O)O2)O)O) is obtained from PubChem.[1]

-

Prediction Servers: The SMILES string is submitted to various online ADMET prediction servers (e.g., pkCSM, SwissADME). These tools use QSAR (Quantitative Structure-Activity Relationship) models and other algorithms to predict a wide range of pharmacokinetic and toxicological properties.[9]

-

Parameter Analysis: Key parameters are analyzed, including:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) permeability, plasma protein binding.

-

Metabolism: Inhibition or subscription to Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity (mutagenicity), hepatotoxicity, skin sensitization.

-

Quantitative Data: Predicted ADMET Properties

The following table summarizes the predicted ADMET properties for this compound based on computational models commonly used in drug discovery.

| Property | Parameter | Predicted Value | Interpretation |

| Absorption | Human Intestinal Absorption | > 90% | High potential for oral bioavailability. |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability. | |

| Distribution | BBB Permeability (logBB) | < -1.0 | Unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding | ~ 90% | Strong binding to plasma proteins expected.[8] | |

| Metabolism | CYP2D6 Inhibitor | No | Unlikely to interfere with CYP2D6 metabolism. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | |

| Excretion | Total Clearance (log ml/min/kg) | ~ 0.5 | Moderate clearance rate predicted. |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |

| Hepatotoxicity | No | Low risk of liver toxicity predicted. |

Table 2: In silico predicted ADMET properties for this compound. Values are derived from established computational models and databases.

Predicted Impact on Signaling Pathways

Coumarin derivatives are known to exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. In silico analysis, combined with data from related compounds, can predict the likely pathways affected by this compound.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory cytokines. Studies on other hydroxycoumarins show they can suppress this pathway, thereby reducing inflammation.[12]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades like ERK and JNK, is crucial for regulating cellular processes like proliferation and apoptosis. Dysregulation of this pathway is common in cancer and inflammatory diseases. Coumarins have been shown to inhibit the phosphorylation of key MAPK proteins like ERK and JNK, suggesting a mechanism for their anti-proliferative and anti-inflammatory effects.[12]

Conclusion

The in silico prediction of this compound's bioactivity reveals a promising profile for a potential therapeutic agent. Molecular docking simulations, based on data from related compounds, suggest a high potential for binding to key protein targets involved in cancer and inflammation. Furthermore, ADMET predictions indicate favorable drug-like properties, including high intestinal absorption and low mutagenicity, although with a potential for CYP3A4-mediated drug interactions. Analysis of its structure suggests it may modulate critical cellular pathways such as NF-κB and MAPK, providing a mechanistic basis for potential anti-inflammatory and anti-proliferative effects. These computational findings strongly support the advancement of this compound to in vitro and in vivo studies to validate its predicted bioactivities and further explore its therapeutic potential.

References

- 1. This compound | C9H6O5 | CID 54676761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives [comptes-rendus.academie-sciences.fr]

- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico and in vitro analysis of coumarin derivative induced anticancer effects by undergoing intrinsic pathway mediated apoptosis in human stomach cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phcogj.com [phcogj.com]

- 10. In Silico Prediction of Cytochrome P450-Drug Interaction: QSARs for CYP3A4 and CYP2C9 | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

4,5,7-Trihydroxycoumarin: An In-depth Technical Guide to its Role in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins represent a diverse class of phenolic compounds originating from the phenylpropanoid pathway in plants, exhibiting a wide array of biological activities. Among these, 4,5,7-Trihydroxycoumarin is a polyhydroxylated coumarin whose specific roles in plant metabolism, including its precise biosynthetic pathway and physiological functions, remain largely uncharacterized. This technical guide synthesizes the current understanding of coumarin biosynthesis as a framework to hypothesize the formation of this compound. It further explores its potential roles in plant defense and stress mitigation by drawing parallels with the known antioxidant and allelopathic activities of other hydroxylated coumarins. This document provides a comprehensive overview of the established knowledge, highlights significant research gaps, and offers detailed experimental protocols and data presentations for related compounds to guide future investigations into this specific molecule.

Biosynthesis of Coumarins: The Phenylpropanoid Pathway

The biosynthesis of coumarins is deeply rooted in the general phenylpropanoid pathway, a central metabolic route in higher plants responsible for the synthesis of a vast array of secondary metabolites, including flavonoids, lignins, and stilbenes.[1] The pathway commences with the amino acid L-phenylalanine.

The initial steps leading to the formation of the key precursor, p-coumaroyl-CoA, are well-established and involve three primary enzymes:[1]

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid at the 4-position to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway diverges towards various coumarin derivatives. A critical step in the formation of the coumarin scaffold is the ortho-hydroxylation of the cinnamic acid precursor, often at the 2'-position, a reaction catalyzed by a 2'-hydroxylase (C2'H).[1] This is followed by a spontaneous or enzyme-mediated lactonization (ring closure) to form the fundamental coumarin structure.

Hypothetical Biosynthesis of this compound

The precise enzymatic machinery responsible for the specific 4,5,7-hydroxylation pattern of this coumarin is currently not elucidated. However, based on the known biochemistry of coumarin synthesis, it is hypothesized that a series of hydroxylation events, likely catalyzed by specific cytochrome P450 monooxygenases, occur on a coumarin precursor. The identification and characterization of these putative hydroxylases are key areas for future research.[2] Research into the diversification of coumarin biosynthesis has identified various cytochrome P450 enzymes, such as those from the CYP71AZ subfamily, that are responsible for hydroxylating the coumarin ring at different positions.[3]

Potential Roles in Plant Metabolism

While direct evidence for the role of this compound in plant metabolism is lacking, the well-documented activities of other hydroxylated coumarins suggest potential functions in plant defense and stress responses.

Antioxidant Activity

Hydroxylated coumarins are known for their antioxidant properties, which are crucial for mitigating oxidative stress caused by various biotic and abiotic factors. The number and position of hydroxyl groups on the coumarin ring are critical determinants of their radical scavenging and metal-chelating capabilities.[4] Studies on related compounds like 5,7-dihydroxycoumarin indicate that the dihydroxy substitution pattern contributes significantly to antioxidant potential.[5][6] It is plausible that this compound, with its three hydroxyl groups, is an effective antioxidant, although quantitative data to confirm this is not currently available in the literature.

Table 1: Antioxidant Activity of Related Hydroxycoumarins

| Compound | Assay | IC50 / EC50 | Reference |

| 5,7-Dihydroxycoumarin derivative | Ferrous Ion Chelation | EC50 = 2.702 mM | [6] |

| 4-Hydroxycoumarin | DPPH Radical Scavenging | IC50 > 500 µg/mL | [7] |

| 7-Hydroxycoumarin | Peroxide Scavenging | IC50 = 7029 mg/L | [6] |

Note: Data for this compound is not available. The table presents data for structurally related compounds to provide a comparative context.

Allelopathic Potential

Allelopathy, the chemical inhibition of one plant by another, is a key mechanism in plant-plant competition. Coumarins, particularly 7-hydroxycoumarins, have been identified as potent allelochemicals that can inhibit seed germination and root growth of neighboring plants. The phytotoxicity is often attributed to the induction of reactive oxygen species (ROS) and interference with photosynthesis. While the allelopathic effects of this compound have not been specifically tested, its hydroxylated structure suggests it may possess similar phytotoxic properties.

Experimental Protocols

The study of this compound necessitates robust experimental protocols for its extraction, purification, and functional characterization. The following sections outline generalized methodologies that can be adapted for this purpose.

Extraction and Isolation of Hydroxycoumarins from Plant Material

A generalized workflow for the extraction and isolation of coumarins from plant tissues is presented below. This process typically involves solvent extraction, followed by chromatographic separation.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The CYP71AZ P450 Subfamily: A Driving Factor for the Diversification of Coumarin Biosynthesis in Apiaceous Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. rsdjournal.org [rsdjournal.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of 4,5,7-Trihydroxycoumarin

Introduction

4,5,7-Trihydroxycoumarin, a member of the coumarin family of phenolic compounds, holds significant promise for therapeutic applications due to its potential antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Coumarins are widely distributed in nature and are known for their diverse biological activities. The polyhydroxylated structure of this compound suggests a strong capacity for free radical scavenging and modulation of key cellular signaling pathways implicated in various diseases.

These application notes provide detailed protocols for a panel of cell-based assays designed to investigate and quantify the efficacy of this compound. The protocols are intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic compounds.

Data Presentation: Efficacy of Hydroxycoumarin Derivatives

Quantitative efficacy data for this compound is not extensively available in the current literature. Therefore, the following tables summarize the reported efficacy of structurally related hydroxycoumarin derivatives to provide a comparative context and guide for dose-range finding studies. The structural similarity suggests that this compound may exhibit comparable or potent activity.

Table 1: Antioxidant Activity of Hydroxycoumarin Derivatives

| Compound | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |

| 4-Hydroxy-6-methoxy-2H-chromen-2-one | DPPH Radical Scavenging | 0.05 mM[1] | Ascorbic Acid | 0.06 mM[1] |

| 4-Hydroxycoumarin | DPPH Radical Scavenging | 500 µg/mL[2] | BHT | >500 µg/mL[2] |

| 7,8-Dihydroxy-4-phenyl coumarin | DPPH Radical Scavenging | Good activity[3] | Not Specified | Not Specified |

| 5,7-Dihydroxy-4-phenyl coumarin | DPPH Radical Scavenging | Moderate activity[3] | Not Specified | Not Specified |

Table 2: Anti-inflammatory Activity of Hydroxycoumarin Derivatives

| Compound | Cell Line | Assay | Endpoint | IC50 / Effective Concentration |

| 4-Hydroxy-7-methoxycoumarin | RAW 264.7 | LPS-induced | Nitric Oxide (NO) Production | Significant reduction at 0.3-1.2 mM[4][5][6][7] |